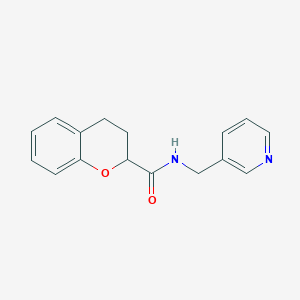

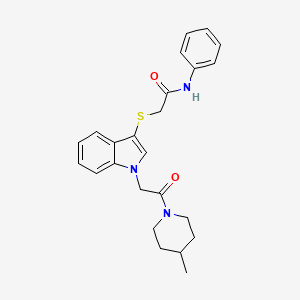

N-(pyridin-3-ylmethyl)chroman-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(pyridin-3-ylmethyl)chroman-2-carboxamide” is a chemical compound. It is a derivative of chroman , a class of compounds that have been studied for their potential anti-inflammatory properties .

Synthesis Analysis

The synthesis of chroman derivatives, including “this compound”, involves designing, synthesizing, and fully characterizing the compounds . The structure-activity relationship established shows that the chain length of the amide moiety, branching of the side chain, and the presence of substituents on the phenyl ring have significant effects on their inhibitory activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and its derivatives are complex and involve multiple steps . The reactions are influenced by factors such as the chain length of the amide moiety, branching of the side chain, and the presence of substituents on the phenyl ring .Aplicaciones Científicas De Investigación

Crystal Structure and Hirshfeld Surface Analysis

Research has been conducted on the crystal structure and Hirshfeld surface analysis of derivatives closely related to N-(pyridin-3-ylmethyl)chroman-2-carboxamide. For instance, studies on N-(pyridin-2-ylmethyl)benzamide derivatives have revealed differences in the orientation of the pyridine and benzene rings, providing insights into molecular interactions and packing within the crystal lattice. This research has implications for understanding the physical properties and reactivity of similar compounds (Artheswari, Maheshwaran, & Gautham, 2019).

Coordination Chemistry and Pharmaceutical Applications

The synthesis and biological evaluation of compounds structurally related to this compound have been explored. These studies focus on the potential of such compounds to form coordinate bonds with metal ions like Mn(II) and Fe(II), which could be useful for targeted delivery of therapeutic agents to specific biological sites. This research avenue is promising for the development of new pharmaceuticals and materials with specific functional properties (Yang et al., 2017).

Molecular Interaction and Drug Development

Further investigations into the amide rotational barriers in pyridine carboxamides, including compounds similar to this compound, have provided valuable insights into their pharmacological activities. Such studies are crucial for understanding the molecular basis of drug action and for designing compounds with optimized therapeutic profiles (Olsen et al., 2003).

Synthesis and Chemical Reactivity

Research on the lithiation of N-(pyridin-3-ylmethyl) derivatives has demonstrated the versatility of these compounds in organic synthesis, enabling the production of a variety of substituted derivatives. Such reactivity is significant for the development of new materials and active pharmaceutical ingredients (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Direcciones Futuras

The future directions for the study of “N-(pyridin-3-ylmethyl)chroman-2-carboxamide” and similar compounds could involve further exploration of their anti-inflammatory properties and potential applications in medicine . Additionally, more research could be done to fully elucidate their synthesis, molecular structure, and mechanism of action.

Propiedades

IUPAC Name |

N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-16(18-11-12-4-3-9-17-10-12)15-8-7-13-5-1-2-6-14(13)20-15/h1-6,9-10,15H,7-8,11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNCXOINNRMGDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2996158.png)

![3-{[4-(tert-butyl)benzyl]sulfanyl}-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2996162.png)

![1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996168.png)

![ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2996170.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2996172.png)

![2-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2996173.png)

![5-(6-cyclopropylpyridazin-3-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2996177.png)